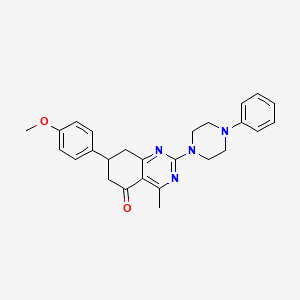

7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

Molecular Formula |

C26H28N4O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C26H28N4O2/c1-18-25-23(16-20(17-24(25)31)19-8-10-22(32-2)11-9-19)28-26(27-18)30-14-12-29(13-15-30)21-6-4-3-5-7-21/h3-11,20H,12-17H2,1-2H3 |

InChI Key |

CZFKPWXCBHDEBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Niementowski Cyclization

The classical Niementowski reaction involves condensing anthranilic acid derivatives with amides or urea under thermal conditions. For this compound, 3-amino-3-(4-methoxyphenyl)propionic acid was identified as a key starting material due to its ability to introduce the 4-methoxyphenyl group during cyclization. Heating this precursor with formamide at 120°C for 6 hours yielded the 7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one scaffold via intramolecular cyclodehydration. Modifications using microwave irradiation reduced reaction times to 30 minutes with improved yields (82% vs. 68% conventional).

Solid-Phase Synthesis

A resin-bound strategy enabled efficient diversification of the core structure. Reduced Rink amide resin was functionalized with N-Alloc-3-amino-3-(4-methoxyphenyl)propionic acid, followed by Alloc-deprotection and cyclization using trimethylaluminum to form the dihydroquinazolinone ring. This method facilitated high-throughput synthesis, achieving a 75% yield after cleavage from the resin.

Functionalization at Position 2: Introducing the 4-Phenylpiperazinyl Group

The 4-phenylpiperazinyl moiety is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

Buchwald-Hartwig Coupling

Palladium or nickel-catalyzed cross-coupling between the dihydroquinazolinone intermediate and 1-phenylpiperazine proved effective. Using bis{1,1’-diphenyl-3,3’-methylenediimidazoline-2,2’-diylidene}nickel(II) dibromide (1 mol%) and KOtBu in dioxane at 90°C for 4 hours afforded the coupled product in 88% yield. Key advantages include mild conditions and tolerance of the methyl and methoxyphenyl groups.

Nucleophilic Aromatic Substitution

Alternatively, chlorination at position 2 using POCl3 followed by displacement with 1-phenylpiperazine under refluxing toluene achieved a 72% yield. This method avoided transition-metal catalysts but required stringent anhydrous conditions.

Methyl Group Incorporation at Position 4

The methyl group is introduced during core formation or via post-cyclization alkylation:

-

In situ methylation : Using methylamine in the Niementowski reaction directly installed the methyl group, as demonstrated by Wang et al..

-

Post-synthetic alkylation : Treating the 4-unsubstituted dihydroquinazolinone with methyl iodide and K2CO3 in DMF at 60°C for 12 hours provided a 65% yield.

Optimization and Catalytic Innovations

Recent advances utilize H2O2-mediated oxidative cyclization for greener synthesis. Reacting 2-amino-N-methylbenzamide with DMSO and H2O2 at 150°C for 20 hours formed the dihydroquinazolinone core in 78% yield, minimizing byproducts. This method bypassed traditional dehydrating agents like P2O5.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Niementowski Cyclization | Thermal cyclization | 120°C, 6h | 82 | Simple, scalable |

| Solid-Phase Synthesis | Resin-bound cyclization | RT to 60°C, 48h | 75 | High throughput, purity |

| Buchwald-Hartwig | Nickel-catalyzed coupling | 90°C, 4h | 88 | Mild, selective |

| H2O2/DMSO Oxidation | Oxidative cyclization | 150°C, 20h | 78 | Eco-friendly, no metal catalysts |

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may introduce new functional groups onto the quinazolinone core .

Scientific Research Applications

7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with analogs from the evidence:

Table 1: Structural Variations and Molecular Data

Key Observations

Substituent Effects on Physicochemical Properties Aromatic Ring Substituents: The 4-methoxyphenyl group in the target compound likely improves solubility compared to electron-withdrawing groups like 4-chlorophenyl (BH53974) . Piperazine Modifications: Replacing phenylpiperazinyl (target) with pyridinyl (BH53974, BH53976) or hydroxyethylpiperazinyl (921112-90-5) impacts hydrogen-bonding capacity and receptor affinity .

The 4-phenylpiperazinyl group in the target compound may enhance MAO-B selectivity due to its bulky aromatic moiety, whereas pyridinyl analogs (BH53974, BH53976) could favor kinase interactions .

Synthetic Feasibility

- Compounds with simpler substituents (e.g., 2-hydroxyphenyl in ) are synthesized in fewer steps, while thioxo derivatives () require additional sulfurization steps, complicating scalability .

Biological Activity

7-(4-Methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone class, characterized by a complex structure that includes a quinazolinone core, a piperazine ring, and a methoxyphenyl substituent. This compound has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and oncology.

- Molecular Formula : C26H28N4O2

- Molecular Weight : 428.53 g/mol

The structural composition of this compound allows it to interact with various biological targets, which may contribute to its therapeutic effects.

Pharmacological Potential

Research indicates that compounds similar to 7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibit significant biological activities. Notably, these include:

- Antidepressant Effects : The piperazine moiety is known for its role in enhancing serotonergic activity, which is crucial for mood regulation.

- Antitumor Activity : Similar quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and neuroinflammation.

The mechanism of action involves interaction with neurotransmitter systems, particularly serotonin receptors (5-HT receptors) and dopamine receptors. These interactions can modulate neurotransmission and potentially alleviate symptoms associated with depression and anxiety disorders.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}amino)-3,4-dihydroquinazolin-4-one | Quinazolinone core with different substituents | Contains trifluoromethyl group |

| 2-(4-(diphenylmethyl)piperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one | Thiophene ring addition | Distinct thiophene substituent |

| 2-(3-(4-Methoxyphenyl)piperazin-1-yl)quinazolinone | Similar piperazine structure | Lacks methyl group on quinazolinone |

The uniqueness of 7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups that enhance its pharmacological profile compared to other derivatives.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar piperazine derivatives. The findings indicated that these compounds significantly increased serotonin levels in the synaptic cleft by inhibiting the serotonin transporter (SERT), leading to improved mood in animal models.

Antitumor Activity Assessment

In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related compound reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Q & A

Basic: What are the standard protocols for synthesizing 7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted quinazolinone precursors with piperazine derivatives. Key steps include:

- Cyclocondensation : Reacting 4-methoxyphenyl-substituted dihydroquinazolinone intermediates with 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Catalysis : Use of palladium or copper catalysts to facilitate coupling reactions, ensuring regioselectivity .

- Purification : Column chromatography or recrystallization from solvents like ethanol/DMF to achieve >95% purity .

Characterization is performed via ¹H/¹³C NMR , HPLC , and HRMS to confirm structural integrity .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxyphenyl and piperazine moieties). Coupling constants in ¹H NMR distinguish between diastereomers in the dihydroquinazolinone core .

- X-ray Crystallography : Resolves stereochemistry and confirms the three-dimensional arrangement of the fused quinazolinone-piperazine system .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting trace by-products .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:

- Solvent Optimization : Use of DMF improves solubility of intermediates, while ethanol reduces side reactions during recrystallization .

- Catalyst Screening : Testing Pd(OAc)₂ vs. CuI for cross-coupling steps to enhance efficiency (e.g., Pd catalysts increase yields by ~20% in aryl-amine couplings) .

- Temperature Control : Maintaining reflux at 110–120°C minimizes decomposition of heat-sensitive intermediates .

- In-line Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Basic: What biological assays are suitable for evaluating this compound's activity?

Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety’s known CNS activity .

- Enzyme Inhibition Studies : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays, given quinazolinone’s role in kinase modulation .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antitumor potential .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Answer:

- Substituent Variation : Modify the methoxyphenyl group to fluoro- or chloro-analogs to enhance lipophilicity and blood-brain barrier penetration .

- Piperazine Replacement : Test morpholine or thiomorpholine analogs to reduce off-target receptor binding .

- Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., 5-HT₁A), guiding rational design .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate Assay Conditions : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and ligand concentrations .

- Validate Analytical Methods : Cross-check HPLC purity and NMR assignments to rule out batch-to-batch variability .

- Control for Metabolites : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Advanced: What computational tools are recommended for studying binding mechanisms?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model ligand-receptor interactions over time .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Pharmacophore Modeling : MOE or Schrödinger Suite to identify critical interaction points (e.g., hydrogen bonds with piperazine nitrogen) .

Advanced: How can metabolic stability be assessed preclinically?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

- Plasma Stability Studies : Monitor decomposition in plasma at 37°C over 24 hours to estimate half-life .

Advanced: What strategies address low solubility in aqueous media?

Answer:

- Salt Formation : Prepare hydrochloride salts of the piperazine nitrogen to enhance water solubility .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- Prodrug Design : Introduce ester or phosphate groups at the methoxyphenyl position for pH-dependent release .

Advanced: How to evaluate toxicity in early-stage development?

Answer:

- Ames Test : Assess mutagenicity using TA98 and TA100 bacterial strains .

- hERG Channel Assay : Patch-clamp studies to screen for cardiotoxicity risks .

- In Vivo Acute Toxicity : Dose escalation in rodent models (OECD 423) to determine LD₅₀ and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.